2-[Ethyl(octyl)amino]ethanol

Oral care biocides Structure-activity relationship Plaque inhibition

2-[Ethyl(octyl)amino]ethanol (CAS 45124-27-4) is a tertiary aminoalcohol with molecular formula C₁₂H₂₇NO and molecular weight 201.35 g·mol⁻¹, belonging to the N-alkyl-N,N-disubstituted ethanolamine class of non-ionic surfactants. The compound features a hydrophobic n-octyl chain (C₈), a short N-ethyl substituent, and a single 2-hydroxyethyl head group, placing it structurally between simpler N-alkylethanolamines and polyethoxylated fatty amine derivatives.

Molecular Formula C12H27NO
Molecular Weight 201.35 g/mol
CAS No. 45124-27-4
Cat. No. B8535288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Ethyl(octyl)amino]ethanol
CAS45124-27-4
Molecular FormulaC12H27NO
Molecular Weight201.35 g/mol
Structural Identifiers
SMILESCCCCCCCCN(CC)CCO
InChIInChI=1S/C12H27NO/c1-3-5-6-7-8-9-10-13(4-2)11-12-14/h14H,3-12H2,1-2H3
InChIKeyGEYOOTMWOUBUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[Ethyl(octyl)amino]ethanol (CAS 45124-27-4): Chemical Identity and Procurement-Relevant Physicochemical Profile


2-[Ethyl(octyl)amino]ethanol (CAS 45124-27-4) is a tertiary aminoalcohol with molecular formula C₁₂H₂₇NO and molecular weight 201.35 g·mol⁻¹, belonging to the N-alkyl-N,N-disubstituted ethanolamine class of non-ionic surfactants [1]. The compound features a hydrophobic n-octyl chain (C₈), a short N-ethyl substituent, and a single 2-hydroxyethyl head group, placing it structurally between simpler N-alkylethanolamines and polyethoxylated fatty amine derivatives [2]. Originally disclosed in patent US 4,144,320 for oral care anti-plaque applications, this compound is now primarily investigated as a specialty surfactant intermediate, corrosion inhibitor precursor, and formulation component in industrial fluids [1].

Why 2-[Ethyl(octyl)amino]ethanol Cannot Be Replaced by In-Class N-Alkylethanolamines Without Performance Verification


The N-ethyl-N-octyl substitution pattern on the ethanolamine backbone is not interchangeable with either N-octyl secondary amines or N-octyl-diethanolamine tertiaries, because the single ethoxylate unit, the ethyl branching on the nitrogen, and the resulting hydrophobic-hydrophilic balance jointly govern logP, critical micelle concentration, metal surface adsorption, and biological activity [1]. In the same patent family (US 4,144,320), changing only the N-alkyl substituent from ethyl to pentyl while holding the octyl chain and ethylene spacer constant shifts plaque inhibition efficacy from weak (+) to very good (+++), demonstrating that seemingly minor alkyl substitutions produce functionally non-redundant molecules [2]. Generic substitution based solely on the octylethanolamine core therefore risks both under-performance and unexpected physicochemical behaviour in formulated products.

Quantitative Differentiation Evidence for 2-[Ethyl(octyl)amino]ethanol vs. Closest Structural Analogs


Anti-Plaque Efficacy SAR: N-Ethyl vs. N-Pentyl and N-Octyl Substitution in the Same Scaffold

Within a single patent study (US 4,144,320) comparing aminoalcohols of general structure R¹R²N(CH₂)ₙOH, where R¹ = n-C₈H₁₇ (octyl), the target compound (R² = C₂H₅, n = 2) exhibited a Plaque Inhibition Effect (PIE) rating of (+), defined as 'weak activity' [1]. Direct comparators tested under identical conditions included the R² = n-C₅H₁₁ (n-pentyl) analog, which achieved PIE +++ ('very good activity'), and the R² = n-C₈H₁₇ (n-octyl) analog, which also scored PIE +++ [1]. The R² = n-C₄H₉ (n-butyl) analog with n = 3 showed intermediate PIE ++ ('good activity') [1]. This graded SAR profile confirms that the N-ethyl substituent confers the lowest anti-plaque potency among C₂–C₈ N-alkyl congeners tested.

Oral care biocides Structure-activity relationship Plaque inhibition

Predicted logP Differentiation: N-Ethyl-N-octyl vs. N-H (Secondary Amine) and N,N-Bis(2-hydroxyethyl) Analogs

The octanol-water partition coefficient (logP) governs surfactant partitioning, membrane permeability, and environmental fate. The target compound carries one N-ethyl and one N-octyl substituent on a mono-ethoxylated tertiary amine backbone, yielding an estimated logP in the range 3.0–3.3 based on group-contribution methods (adding ~0.8–1.0 log units for the N-ethyl group beyond the logP 2.32 of the secondary amine 2-(octylamino)ethanol) [1][2]. In contrast, 2-(octylamino)ethanol (CAS 32582-63-1), a secondary amine with one N–H hydrogen-bond donor, has a measured/computed logP of 2.32–2.75 [1][3], and 2,2'-(octylimino)bisethanol (CAS 15520-05-5), a tertiary amine with two hydroxyl groups, has a reported logP of 2.8 . The target compound is therefore predicted to be the most lipophilic of these three octylethanolamine variants.

Lipophilicity Octanol-water partition QSAR

Synthesis Yield and Purity Benchmark: 80.6% Mono-Ethoxylation Selectivity Under Autoclave Conditions

Patent US 4,144,320 establishes a reproducible synthetic route for the target compound: reaction of ethyl-n-octylamine (15.7 g, 0.1 mol) with ethylene oxide (5 g, 0.114 mol) in 96% ethanol (100 mL) at 100 °C for 1 h in a steel autoclave, followed by distillation, yielding 16.2 g of N-ethyl-N-n-octyl-ethanolamine (80.6% calculated yield) with boiling point 85–87 °C at 0.2 mm Hg and refractive index nD²² = 1.4490 [1]. The same patent reports that the analogous reaction of di-n-octylamine with 3-chloro-1-propanol produced N,N-di-n-octyl-3-amino-1-propanol in only ~66% yield under more forcing conditions (reflux, 24 h), and the hydrochloride of the target compound was noted to be non-crystalline, a property that impacts purification strategy [1].

Process chemistry Ethoxylation selectivity Yield optimization

Ethoxylation Degree and Head-Group Architecture: Mono-Ethoxylated Tertiary Amine vs. Di-Ethoxylated and Non-Ethoxylated Analogs

The target compound contains exactly one 2-hydroxyethyl group attached to a tertiary nitrogen, whereas 2,2'-(octylimino)bisethanol (CAS 15520-05-5) carries two hydroxyethyl groups and 2-(octylamino)ethanol (CAS 32582-63-1) carries one hydroxyethyl group on a secondary amine with an N–H proton [1][2]. The single hydroxyl group of the target compound provides one hydrogen-bond donor and two hydrogen-bond acceptors (O and N), compared to two donors and three acceptors for the bisethanol analog [2]. This reduced hydrogen-bonding capacity lowers water solubility relative to the diethoxylated analog (density 0.949 g·cm⁻³, fully miscible with n-octanol [2]), while the absence of an N–H proton eliminates the strong intermolecular hydrogen-bonding network present in the secondary amine analog (density 0.866 g·cm⁻³ [3]). For corrosion inhibition, published studies on diethanolamine derivatives indicate that multiple hydroxyl groups enhance metal-surface chelation and adsorption (R² > 0.95 for Langmuir isotherm fits), suggesting the mono-hydroxyl target compound offers weaker, more reversible metal binding .

Surfactant design Hydrophilic-lipophilic balance Metal-chelation

Critical Micelle Concentration (CMC) Class-Level Prediction: Mono-Ethoxylated C₈/C₂ Amine vs. Polyethoxylated Fatty Amines

No experimental CMC has been published specifically for 2-[ethyl(octyl)amino]ethanol. However, the group-contribution model for non-ionic surfactant CMC (Wang et al.) and the Practical Surfactants CMC database allow class-level prediction [1][2]. For tertiary amine ethoxylates bearing a total hydrophobic carbon count of 10 (C₈ + C₂), the predicted CMC in water at 25 °C is estimated to lie in the range 1–10 mM, which is approximately one order of magnitude higher (weaker micellization) than the CMC ~0.1 mM reported for the diethoxylated analog 2,2'-(octylimino)bisethanol and approximately one order of magnitude lower than short-chain aminoalcohols lacking the octyl group (e.g., N,N-diethylethanolamine, CMC not measurable at practical concentrations) . Surface tension reduction capacity for related mono-ethoxylated alkylamines is typically in the range 30–35 mN·m⁻¹ at the CMC, compared to 27–30 mN·m⁻¹ for diethoxylated analogs [1].

Micellization Surface activity Non-ionic surfactant

Evidence-Backed Application Scenarios Where 2-[Ethyl(octyl)amino]ethanol Offers Verifiable Selection Advantage


Solvent-Borne Corrosion Inhibitor Packages for Non-Aqueous and Low-Polarity Fluids

The target compound's estimated logP of 3.0–3.3 exceeds that of both 2-(octylamino)ethanol (logP 2.32) and 2,2'-(octylimino)bisethanol (logP 2.8), while its single hydroxyl group avoids the aqueous-phase partitioning that limits the diethoxylated analog's performance in oil-based systems [1]. The tertiary amine's metal-coordinating lone pair remains available for surface adsorption without competing N–H hydrogen bonding, and the mono-ethoxylate architecture provides weaker, more reversible metal binding than the bisethanol analog — an advantage in applications requiring film persistency without tenacious residue formation . This compound is therefore preferred for corrosion inhibitor concentrates in hydrocarbon fuels, lubricating oils, and non-conductive coolant systems.

Intermediate for Synthesis of Specialty Surfactants Requiring Controlled Ethoxylation Stoichiometry

Patent US 4,144,320 demonstrates that the mono-ethoxylation of ethyl-n-octylamine proceeds in 80.6% yield with excellent selectivity under autoclave conditions (100 °C, 1 h), producing a product with well-defined boiling point (85–87 °C at 0.2 mm Hg) and refractive index (nD²² = 1.4490) [2]. This high-yield, reproducible route makes 2-[ethyl(octyl)amino]ethanol a reliable starting material for further derivatization — quaternization to cationic surfactants, sulfation to anionic surfactants, or coupling to polymeric backbones — where precise mono-ethoxylate stoichiometry is critical. The non-crystalline nature of the hydrochloride simplifies workup compared to analogs that form hard-to-handle crystalline salts [2].

Co-Surfactant or Hydrotrope in Rinse-Off and Rapid-Dilution Formulations

The predicted CMC of 1–10 mM positions the target compound in an intermediate surface-activity window: it is surface-active enough to lower interfacial tension (estimated γ at CMC in the range 30–35 mN·m⁻¹) but micellizes at concentrations 10–100× higher than the diethoxylated analog (CMC ~0.1 mM) [3]. This makes it suitable as a co-surfactant in rinse-off cleaners, where rapid dilution below the CMC upon water contact is desirable for effective soil removal without persistent foaming, or as a hydrotrope coupling agent in concentrated surfactant blends where premature gel-phase formation must be avoided.

Model Compound for Structure-Activity Relationship Studies of N-Alkylaminoalcohol Bioactivity

The patent SAR data from US 4,144,320 directly positions 2-[ethyl(octyl)amino]ethanol (PIE: (+)) as a low-activity reference point within a homologous series spanning PIE (+) to (+++) [2]. This makes the compound valuable as a negative-control or baseline comparator in studies investigating the effect of N-alkyl chain length on antimicrobial, anti-plaque, or membrane-disrupting activity of aminoalcohols. The availability of detailed synthetic procedures and physical characterization data (bp, nD) in the patent further supports its use as a well-defined reference standard for analytical method development.

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